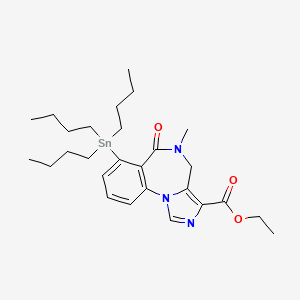
Tributylstannyl-iomazenil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributylstannyl-iomazenil is a compound that combines the properties of tributylstannyl and iomazenil. Tributylstannyl is an organotin compound with three butyl groups covalently bonded to a tin atom, while iomazenil is a benzodiazepine receptor antagonist. This compound is primarily used in the field of radiochemistry for labeling and imaging studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tributylstannyl-iomazenil is synthesized by reacting iomazenil with hexabutyldistannane in the presence of a palladium catalyst. The reaction conditions typically involve:
Solvent: Methanol, ethanol, acetic acid, or water
pH: 2-7
Oxidizing agents: Chloramine-T, Iodogen, or acetic acid
Temperature: 22-128°C
The best conditions for the reaction are 50 µg of precursor, 50 µL of 0.02 M chloramine-T in aqueous acetic acid (pH 3.3) at 120°C for 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tributylstannyl-iomazenil undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like chloramine-T and Iodogen
Substitution: Iododestannylation reaction where the tributylstannyl group is replaced by an iodine atom
Common Reagents and Conditions
Oxidizing agents: Chloramine-T, Iodogen, acetic acid
Solvents: Methanol, ethanol, acetic acid, water
Temperature: Room temperature to 120°C
Major Products Formed
The major product formed from the iododestannylation reaction is 1-iodobutane .
Wissenschaftliche Forschungsanwendungen
Tributylstannyl-iomazenil has several scientific research applications, including:
Radiochemistry: Used as a precursor for labeling iomazenil with radioiodine for imaging studies.
Neuroscience: Employed in the study of benzodiazepine receptors in the brain.
Pharmacology: Used in the development of imaging probes for evaluating drug-metabolizing enzyme activities.
Wirkmechanismus
The mechanism of action of tributylstannyl-iomazenil involves the iododestannylation reaction, where the tributylstannyl group is replaced by an iodine atom. This reaction is facilitated by oxidizing agents and results in the formation of radioiodinated iomazenil, which can bind to benzodiazepine receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tributyltin oxide: Another organotin compound used as a biocide in marine paint.
Tributyltin hydride: Used in various organic synthesis reactions, including dehalogenation and radical cyclization.
Uniqueness
Tributylstannyl-iomazenil is unique due to its specific application in radiochemistry and neuroscience. Unlike other tributyltin compounds, it is used primarily for labeling and imaging studies, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C27H41N3O3Sn |
|---|---|
Molekulargewicht |
574.3 g/mol |
IUPAC-Name |
ethyl 5-methyl-6-oxo-7-tributylstannyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14N3O3.3C4H9.Sn/c1-3-21-15(20)13-12-8-17(2)14(19)10-6-4-5-7-11(10)18(12)9-16-13;3*1-3-4-2;/h4-5,7,9H,3,8H2,1-2H3;3*1,3-4H2,2H3; |
InChI-Schlüssel |
AVVMSDPTNBGWCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1C(=O)N(CC3=C(N=CN32)C(=O)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
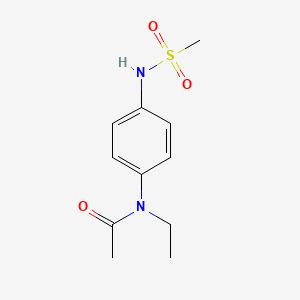
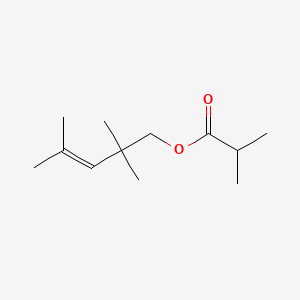


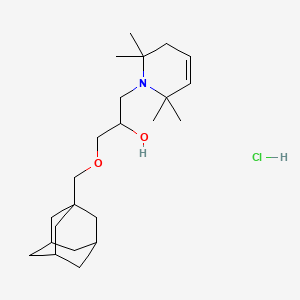
![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
![8-(3-Chloro-5-fluorobenzyl)-3-((methylamino)methyl)-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B13742991.png)
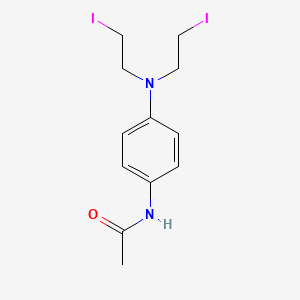

![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)



